An In-depth Technical Guide to tert-Butyl 4-propionylpiperidine-1-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to tert-Butyl 4-propionylpiperidine-1-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of tert-butyl 4-propionylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, explores its physicochemical and spectroscopic properties, and discusses its strategic importance in the creation of novel therapeutics.
Strategic Importance in Drug Discovery
The piperidine ring is a privileged scaffold in pharmaceutical sciences, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The introduction of a propionyl group at the 4-position, combined with the synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes tert-butyl 4-propionylpiperidine-1-carboxylate a highly valuable intermediate. This structure allows for diverse chemical modifications, enabling the exploration of new chemical space in the development of analgesics, antipsychotics, and other CNS-active agents.[1][2][3]
Synthesis Methodologies
The synthesis of tert-butyl 4-propionylpiperidine-1-carboxylate can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity. Below are two of the most effective and scientifically sound synthetic strategies.
Method 1: Grignard Reaction with a Nitrile Precursor
This is a classic and highly efficient method for the formation of ketones. It involves the nucleophilic addition of an organometallic reagent to a nitrile, followed by hydrolysis.
Workflow Overview:
Caption: Grignard reaction pathway for synthesis.
Detailed Experimental Protocol:
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Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of bromoethane in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
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Reaction with Nitrile: A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous THF is cooled to 0°C in a separate flask.[4] The freshly prepared Grignard reagent is then added slowly via cannula to the nitrile solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the iminomagnesium halide intermediate.
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Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling in an ice bath. This step hydrolyzes the intermediate to the desired ketone.
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Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Causality and Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5]
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Slow Addition and Temperature Control: The reaction is exothermic. Slow addition of the Grignard reagent and maintaining a low temperature during the initial phase prevents side reactions and ensures better control over the process.
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Acidic Workup: The imine intermediate formed after the Grignard addition is stable. Acidic hydrolysis is necessary to convert it to the ketone.
Method 2: Oxidation of the Corresponding Secondary Alcohol
This two-step approach involves first creating the secondary alcohol via a Grignard reaction with an aldehyde, followed by oxidation to the ketone.
Workflow Overview:
Caption: Two-step synthesis via alcohol oxidation.
Detailed Experimental Protocol:
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Formation of the Secondary Alcohol: tert-Butyl 4-formylpiperidine-1-carboxylate is dissolved in anhydrous THF and cooled to 0°C.[6][7] Ethylmagnesium bromide is added dropwise, and the reaction is stirred until completion. An aqueous workup with a milder quenching agent like saturated ammonium chloride solution is performed to yield tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate.
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Oxidation: The purified secondary alcohol is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added, and the mixture is stirred at room temperature.[8]
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Workup and Purification: Upon completion of the oxidation, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Causality and Experimental Choices:
-
Choice of Oxidant: Milder oxidizing agents like PCC or Dess-Martin periodinane are preferred to avoid over-oxidation or side reactions that can occur with stronger oxidants.
-
Two-Step Process: While this method involves an additional step, it can be advantageous if the starting aldehyde is more readily available or cost-effective than the corresponding nitrile.
Physicochemical and Spectroscopic Properties
Due to the limited availability of published data for this specific compound, the following properties are based on closely related analogs and theoretical calculations.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Melting Point | Estimated to be in the range of 25-45 °C |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Peaks |
| ¹H NMR | δ (ppm): ~4.1 (br s, 2H, piperidine CH₂), ~2.8 (t, 2H, piperidine CH₂), ~2.5 (q, 2H, -C(=O)CH₂CH₃), ~2.4 (m, 1H, piperidine CH), ~1.7 (m, 2H, piperidine CH₂), ~1.5 (m, 2H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃), ~1.0 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | δ (ppm): ~212 (C=O), ~155 (N-C=O), ~80 (C(CH₃)₃), ~45 (piperidine CH), ~41 (piperidine CH₂), ~36 (-C(=O)CH₂CH₃), ~28 (C(CH₃)₃), ~8 (-CH₂CH₃) |
| IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1710 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate) |
| Mass Spec (ESI-MS) | m/z: 242.17 [M+H]⁺, 264.15 [M+Na]⁺ |
Applications in Medicinal Chemistry
tert-Butyl 4-propionylpiperidine-1-carboxylate is a versatile intermediate for the synthesis of a variety of biologically active molecules. The Boc-protecting group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The propionyl group can also be a site for further chemical transformations.
Potential Therapeutic Targets:
-
Opioid Receptors: The 4-acylpiperidine scaffold is a key component in several potent opioid receptor modulators, including fentanyl and its analogs.[9]
-
Dopamine and Serotonin Receptors: Modification of the piperidine ring and its substituents can lead to compounds with high affinity for dopamine and serotonin receptors, which are important targets for the treatment of various psychiatric and neurological disorders.
-
Enzyme Inhibitors: The propionyl group can serve as a handle for the attachment of pharmacophores that interact with the active sites of various enzymes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-propionylpiperidine-1-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])
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tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. (URL: [Link])
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tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])
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synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. (URL: [Link])
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4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (URL: [Link])
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Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate. (URL: [Link])
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